{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a sulfamide moiety. Its molecular formula is C21H29N3O2S, and it has a molecular weight of approximately 387.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate acylating agent to introduce the oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide involves its interaction with specific molecular targets. It is known to act on serotonin receptors, particularly the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluid and thereby enhancing receptor activation . This mechanism is similar to that of other piperazine derivatives, which are known to have central nervous system stimulant effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.
1-(3-chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties.
1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its synergistic effects.
Uniqueness
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[N-(dimethylsulfamoyl)anilino]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-22(2)29(27,28)25(20-11-7-4-8-12-20)18-21(26)24-15-13-23(14-16-24)17-19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMQYBVUEOSINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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